1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone
Description
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone is a naphthalene-derived acetophenone analog featuring an ethoxymethoxy (–OCH₂OC₂H₅) substituent at the 3-position of the naphthyl ring. The ethoxymethoxy group enhances lipophilicity compared to simpler substituents like methoxy (–OCH₃), which may influence solubility, bioavailability, and reactivity .
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-[3-(ethoxymethoxy)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C15H16O3/c1-3-17-10-18-13-8-12-6-4-5-7-14(12)15(9-13)11(2)16/h4-9H,3,10H2,1-2H3 |
InChI Key |
KZZQMRHZMKVWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC2=CC=CC=C2C(=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone typically involves the reaction of 3-(ethoxymethoxy)naphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The general reaction scheme is as follows:
[ \text{3-(Ethoxymethoxy)naphthalene} + \text{Ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 1-[3-(Ethoxymethoxy)-1-naphthyl]acetic acid.
Reduction: Formation of 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanol.
Substitution: Formation of various substituted naphthyl ethanones depending on the substituent introduced.
Scientific Research Applications
1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxymethoxy vs. Methoxy/Hydroxy Groups
1-(1-Naphthyl)ethanone (CAS 941-98-0)
- Structure : Lacks substituents on the naphthyl ring.
- Physical Properties : Freezing point ~10°C .
- Comparison: The absence of substituents reduces steric hindrance and polarity, making it less lipophilic than 1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone.
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Compound 8 in )
- Structure : Phenyl ring with –OH and –OCH₃ at positions 4 and 3.
- Comparison : The hydroxyl group increases polarity, reducing membrane permeability compared to ethoxymethoxy derivatives.
1-[3-Ethoxy-2-hydroxy-6-methoxyphenyl]ethanone (CAS 126405-76-3)
Naphthyl vs. Phenyl Core Derivatives
1-(3-(Ethoxymethoxy)phenyl)-1-nonen-3-one ()
- Structure: Ethoxymethoxy-substituted phenyl ring conjugated to a nonen-3-one chain.
Iloperidone (CAS 133454-47-4)
- Structure: Complex antipsychotic with a 3-methoxyphenyl ethanone moiety .
- Comparison: Demonstrates the pharmaceutical relevance of methoxy-substituted acetophenones, suggesting ethoxymethoxy analogs could be explored for CNS activity.
1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (Compound VIa in )
- Activity : ED₅₀ = 8 µg/mL against Fusarium oxysporum, comparable to Bavistin 50 WP .
- Comparison: The benzylideneamino group enhances antifungal activity, whereas ethoxymethoxy substituents may prioritize different biological targets.
Guijianyuside (Compound I in )
Data Tables
Table 1: Physical Properties of Selected Acetophenones
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
